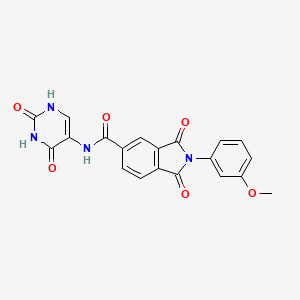![molecular formula C19H22ClNO2 B6069585 (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6069585.png)
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and is known to interact with the same receptors in the brain and body.
Mécanisme D'action
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone acts as a potent agonist of CB1 and CB2 receptors, which are primarily located in the brain and peripheral tissues, respectively. When these receptors are activated, they trigger a cascade of intracellular signaling pathways that ultimately lead to various physiological effects, such as the release of neurotransmitters and the modulation of ion channels.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antipsychotic properties. This compound has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone is its high potency and selectivity for CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system in experimental settings. However, this compound also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone, including:
1. Further investigation of its pharmacokinetic properties, such as its metabolism and distribution in the body.
2. Development of more selective and potent analogs of (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone for use in experimental settings.
3. Study of the potential therapeutic applications of (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone for various medical conditions, such as chronic pain, anxiety, and neurodegenerative disorders.
4. Investigation of the potential adverse effects of (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone on the endocannabinoid system and other physiological processes.
5. Exploration of the interactions between (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone and other drugs or compounds in the body.
In conclusion, (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound has high affinity for CB1 and CB2 receptors and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, (4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone has several advantages for use in experimental settings, and there are many future directions for research on this compound.
Méthodes De Synthèse
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone can be synthesized through a multistep process that involves the reaction of 2-methyl-4-chlorophenol with piperidine and cyclopentanone in the presence of various reagents and catalysts. The resulting product can then be purified through a series of chromatographic and crystallization techniques.
Applications De Recherche Scientifique
(4-chloro-2-methylphenyl)[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methanone has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating various physiological processes, including pain, appetite, mood, and immune function. This compound has been shown to have high affinity for both CB1 and CB2 receptors, which are the two main receptors in the endocannabinoid system.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-11-16(20)8-9-17(13)18(22)15-7-4-10-21(12-15)19(23)14-5-2-3-6-14/h5,8-9,11,15H,2-4,6-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNYVHRRSUEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B6069513.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069532.png)
![methyl 4-oxo-4-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)butanoate](/img/structure/B6069535.png)

![3-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-4-(4-chlorophenyl)-6-fluoro-2(1H)-quinolinone](/img/structure/B6069541.png)
![2-(1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6069545.png)
![2-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenol](/img/structure/B6069553.png)
![5-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6069557.png)
![methyl 5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6069565.png)

![N'~1~,N'~4~-bis[1-(4-hydroxyphenyl)ethylidene]terephthalohydrazide](/img/structure/B6069578.png)